molecular formula C9H14Cl4O2 B14545369 Methyl 2,4,6,8-tetrachlorooctanoate CAS No. 62116-58-9

Methyl 2,4,6,8-tetrachlorooctanoate

Cat. No.: B14545369
CAS No.: 62116-58-9
M. Wt: 296.0 g/mol
InChI Key: CCXBHAOOUGXNFI-UHFFFAOYSA-N
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Description

Methyl 2,4,6,8-tetrachlorooctanoate is an organic compound with the molecular formula C9H14Cl4O2 It is a chlorinated ester, which means it contains multiple chlorine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6,8-tetrachlorooctanoate typically involves the chlorination of octanoic acid followed by esterification. The process can be summarized as follows:

    Chlorination: Octanoic acid is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms at the 2, 4, 6, and 8 positions of the octanoic acid.

    Esterification: The chlorinated octanoic acid is then reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6,8-tetrachlorooctanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

    Substitution: Products include various substituted octanoates depending on the nucleophile used.

    Reduction: Products include partially or fully dechlorinated octanoates.

    Hydrolysis: Products are octanoic acid and methanol.

Scientific Research Applications

Methyl 2,4,6,8-tetrachlorooctanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a model compound for studying chlorinated esters.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,4,6,8-tetrachlorooctanoate involves its interaction with various molecular targets. The chlorine atoms and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4,6-trichlorooctanoate
  • Methyl 2,4,6,8-tetrabromooctanoate
  • Methyl 2,4,6,8-tetrachlorodecanoate

Uniqueness

Methyl 2,4,6,8-tetrachlorooctanoate is unique due to the specific pattern of chlorination and the presence of an ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62116-58-9

Molecular Formula

C9H14Cl4O2

Molecular Weight

296.0 g/mol

IUPAC Name

methyl 2,4,6,8-tetrachlorooctanoate

InChI

InChI=1S/C9H14Cl4O2/c1-15-9(14)8(13)5-7(12)4-6(11)2-3-10/h6-8H,2-5H2,1H3

InChI Key

CCXBHAOOUGXNFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(CC(CCCl)Cl)Cl)Cl

Origin of Product

United States

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